REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[Na+].[Na+].[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1B(O)O>COCCOC>[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3|
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Name
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|
Quantity
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1.17 mL
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Type
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reactant
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Smiles
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BrC1=C(C=O)C=CC=C1
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Name
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|
Quantity
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75 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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225 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
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|
Quantity
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1.53 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1)B(O)O
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Name
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tetrakis(triphenylphosphine)palladium[0]
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Quantity
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578 mg
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen for 16 hr
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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The resulting solution was cooled
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Type
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EXTRACTION
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Details
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the crude product was extracted from aqueous solution with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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CUSTOM
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Details
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the solvents were removed under vacuum
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Type
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CUSTOM
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Details
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The crude product was purified on flash column with 25% DCM in hexane
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Name
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|
Type
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product
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Smiles
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S1C(=CC=C1)C1=C(C=O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |